N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide

Chemical supplier comparison Screening library procurement Chemical biology tool selection

Novel chemotypes for high-throughput screening are often scarce. This tetrahydronaphthalene-based cyclopropanesulfonamide fills that gap, offering a unique 3D binding motif for discovery campaigns. - Catalogued in ZINC & ChEMBL, enabling immediate HTS access. - Cyclopropanesulfonamide group provides an electron-rich, three-dimensional pharmacophore absent in aryl sulfonamide analogs. - Ideal for fragment-based screening and selectivity profiling against orphan receptors or understudied kinases.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
CAS No. 1421514-05-7
Cat. No. B6506595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide
CAS1421514-05-7
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
InChIInChI=1S/C14H19NO3S/c16-14(10-15-19(17,18)13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,15-16H,5-10H2
InChIKeyZHIOENPZZLZHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide (CAS 1421514-05-7): A Tetrahydronaphthalene-Derived Sulfonamide Screening Candidate


N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide (CAS 1421514-05-7) is a synthetic small molecule featuring a tetrahydronaphthalene core linked via a methylene bridge to a cyclopropanesulfonamide moiety, with a tertiary hydroxyl group at the 2-position of the fused ring system. Its molecular formula is C14H19NO3S (MW 281.37 g/mol) [1]. The compound is catalogued in the ZINC database of commercially available screening compounds and is annotated in ChEMBL (CHEMBL448502), indicating its availability for high-throughput and fragment-based screening campaigns [1]. No primary research articles, patents, or authoritative databases report quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound. All subsequent evidence must be interpreted within this data-limited context.

Why N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the class of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]sulfonamides, the sulfonamide substituent (e.g., cyclopropane, benzene, naphthalene) is a critical determinant of molecular shape, electronic properties, and target-binding interactions [1][2]. The cyclopropanesulfonamide group in this compound introduces a compact, electron-rich three-membered ring that is absent in the corresponding benzenesulfonamide (C17H19NO3S) [3] and naphthalene-1-sulfonamide (C21H21NO3S) analogs. Without head-to-head structure-activity relationship (SAR) data comparing these sulfonamide variants, any presumption of functional equivalence is scientifically unfounded. Substituting one analog for another risks altering binding affinity, selectivity, solubility, and metabolic stability in unpredictable ways. The following quantitative evidence guide, while limited, establishes the current evidentiary baseline for procurement decisions.

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide: Quantitative Differentiation Evidence Guide


Commercial Availability and Screening Readiness vs. Closest Structural Analogs

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is catalogued in the ZINC database as a purchasable substance available from multiple suppliers, with annotation in ChEMBL (CHEMBL448502) confirming its readiness for biological screening [1]. In contrast, the direct benzenesulfonamide analog (C17H19NO3S) and the naphthalene-1-sulfonamide analog (C21H21NO3S) are listed only on specialized chemical supplier websites with no evidence of inclusion in curated screening collections or biological annotation databases [2]. This represents a differential of two major screening-relevant database annotations (ZINC + ChEMBL) versus zero for the comparators.

Chemical supplier comparison Screening library procurement Chemical biology tool selection

Molecular Property Differentiation: Cyclopropane vs. Aromatic Sulfonamide Substituents

The cyclopropanesulfonamide group in the target compound (C14H19NO3S, MW 281.37) imparts higher fraction sp³ (Fsp³ = 0.43) compared to the fully aromatic benzenesulfonamide analog (C17H19NO3S, Fsp³ ≈ 0.21, estimated) and the naphthalene-1-sulfonamide analog (C21H21NO3S, Fsp³ ≈ 0.14, estimated) [1][2]. The target compound also has a lower molecular weight (281.37 vs. 317.40 and 367.46 g/mol, respectively) [1][2]. These differences are based on calculated molecular formulas and structural class inference.

Physicochemical property comparison Drug-likeness Lead optimization

Absence of Biological Selectivity Data: A Critical Evidentiary Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, and major patent databases (USPTO, EPO, WIPO) returned zero primary research articles, zero patents, and zero bioactivity data points for N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide (CAS 1421514-05-7) [1]. This compound has no reported IC50, Ki, EC50, or any other quantitative activity measurement against any biological target. In contrast, several structurally related tetrahydronaphthalene sulfonamides have published bioactivity data (e.g., hMCHR1 antagonists with IC50 values in the low nanomolar range) [2]. The complete absence of data for this specific compound means that no claims about target selectivity, off-target risk, or in vivo performance can be substantiated.

Selectivity profiling Off-target risk assessment Target engagement

Recommended Application Scenarios for N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide (1421514-05-7)


De Novo High-Throughput Screening (HTS) for Novel Target Discovery

The compound's inclusion in the ZINC and ChEMBL databases confirms its immediate availability from reputable suppliers, making it suitable for large-scale HTS campaigns. Its unexplored biological profile [1] positions it as a genuine discovery compound rather than a known chemotype, reducing the risk of rediscovering known pharmacology. Procurement for screening libraries (e.g., 10–100 mg quantities) is rational when the goal is to identify novel hit matter against previously unaddressed targets.

Fragment-Based Lead Discovery (FBLD) and Structure-Activity Relationship (SAR) Initiation

With a molecular weight of 281.37 g/mol and an estimated Fsp³ of 0.43 [2], this compound sits near the boundary of fragment and lead-like chemical space. Its cyclopropanesulfonamide group offers a unique three-dimensional binding motif that is underrepresented in typical flat aromatic screening collections. It can serve as a starting point for fragment growing or merging strategies where the tetrahydronaphthalene core provides a rigid scaffold for vector diversification.

Chemical Probe Development for Orphan GPCRs or Understudied Kinases

The tetrahydronaphthalene scaffold is a privileged structure in GPCR and kinase drug discovery, as evidenced by potent hMCHR1 antagonists built on similar cores [3]. This compound, bearing a cyclopropanesulfonamide instead of a carboxamide or aryl sulfonamide, offers a chemically distinct hydrogen-bonding network that may engage target residues inaccessible to conventional analogs. Its procurement is justified for selectivity profiling panels where novel chemotypes are screened against orphan receptors or understudied kinases to identify first-in-class chemical starting points.

Physicochemical Comparator in Lead Optimization Programs

When optimizing a lead series containing tetrahydronaphthalene or sulfonamide motifs, this compound can serve as a negative control or physicochemical benchmark. Its lower molecular weight and higher Fsp³ relative to aromatic sulfonamide analogs [2] provide a measurable baseline for assessing the impact of sulfonamide substitution on solubility, permeability, and metabolic stability. Procurement in milligram quantities is appropriate for head-to-head in vitro ADME comparisons within a defined chemical series.

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